6-bromo-7-fluoro-1H-indole
Overview
Description
6-Bromo-7-fluoro-1H-indole is a compound with the molecular formula C8H5BrFN . It is used in the preparation of inhibitors of cyclin-dependent kinase 7 (CDK7) .
Molecular Structure Analysis
The molecular structure of 6-bromo-7-fluoro-1H-indole consists of a benzene ring fused to a pyrrole ring . The InChI code for this compound is1S/C8H5BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H
. Physical And Chemical Properties Analysis
6-Bromo-7-fluoro-1H-indole has a molecular weight of 214.03 g/mol . It has a topological polar surface area of 15.8 Ų and a complexity of 153 . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count .Scientific Research Applications
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Microbiology and Biomanufacturing
- Indole is a signalling molecule produced both by bacteria and plants .
- It has value for flavour and fragrance applications, for example, in the food industry or perfumery .
- Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
- Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
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Pharmaceutical Chemistry
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors .
- Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Drug Discovery
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Antiviral Activity
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
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Anti-inflammatory Activity
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Anticancer Activity
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Antiviral Activity
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
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Anti-inflammatory Activity
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Anticancer Activity
Safety And Hazards
The safety information for 6-bromo-7-fluoro-1H-indole indicates that it is classified under the GHS07 hazard pictogram . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Indole derivatives, including 6-bromo-7-fluoro-1H-indole, have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been investigated for their diverse pharmacological activities and potential therapeutic applications . Future research may focus on exploring the potential of indole derivatives in drug discovery and development .
properties
IUPAC Name |
6-bromo-7-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRUCEJALUGDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731074 | |
Record name | 6-Bromo-7-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-7-fluoro-1H-indole | |
CAS RN |
936901-94-9 | |
Record name | 6-Bromo-7-fluoro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936901-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-7-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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